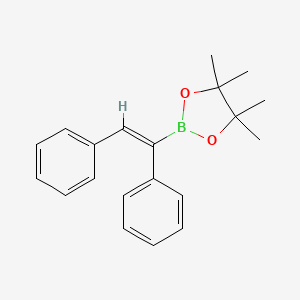

cis-Stilbeneboronic acid pinacol ester

Overview

Description

cis-Stilbeneboronic acid pinacol ester: is an organoboron compound with the empirical formula C20H23BO2. It is a derivative of stilbene, where one of the phenyl groups is substituted with a boronic acid pinacol ester group. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Mechanism of Action

Target of Action

This compound is a boronic ester, which are often used in Suzuki-Miyaura coupling reactions . .

Mode of Action

Boronic esters, including this compound, are known to be involved in various chemical transformations, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . More research is needed to elucidate the specific interactions of this compound with its targets.

Action Environment

It is known that boronic esters, including this compound, are generally stable and resistant to degradation in environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Stilbeneboronic acid pinacol ester typically involves the reaction of cis-stilbene with boronic acid derivatives. One common method is the palladium-catalyzed borylation of cis-stilbene using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate and a palladium catalyst. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: cis-Stilbeneboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The compound can be reduced to form corresponding hydrocarbons.

Substitution: The boronic ester group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophiles such as halides or sulfonates in the presence of a base.

Major Products:

Oxidation: Boronic acids or boronates.

Reduction: Hydrocarbons.

Substitution: Various substituted stilbene derivatives.

Scientific Research Applications

cis-Stilbeneboronic acid pinacol ester has a wide range of applications in scientific research:

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological systems.

Industry: Used in the synthesis of advanced materials and polymers, as well as in the development of sensors and catalysts.

Comparison with Similar Compounds

- trans-Stilbeneboronic acid pinacol ester

- Phenylboronic acid pinacol ester

- Vinylboronic acid pinacol ester

Comparison: cis-Stilbeneboronic acid pinacol ester is unique due to its cis-configuration, which imparts distinct reactivity and selectivity in chemical reactions compared to its trans-isomer. The presence of the boronic ester group also enhances its utility in cross-coupling reactions, making it a valuable tool in organic synthesis .

Biological Activity

cis-Stilbeneboronic acid pinacol ester is a boronic acid derivative known for its unique properties and biological activities, particularly in the context of cancer research and drug delivery systems. This compound has garnered attention due to its ability to inhibit tubulin polymerization, which is crucial for cell division, making it a potential candidate for anticancer therapies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the introduction of a boronic acid moiety into the stilbene framework. This modification enhances its biological activity by allowing it to interact with various cellular targets. The molecular formula for this compound is with a molecular weight of 306.22 g/mol and a melting point ranging from 92°C to 94°C .

Inhibition of Tubulin Polymerization

Research has demonstrated that this compound acts as a potent inhibitor of tubulin polymerization. A study reported IC50 values ranging from 0.48 to 2.1 µM against B-16 and 1-87 cancer cell lines, indicating significant growth inhibition . The mechanism involves the disruption of microtubule dynamics, which is essential for mitosis.

Induction of Apoptosis

Further investigations revealed that this compound can induce apoptosis in cancer cells. Jurkat cells treated with this compound showed signs of apoptosis after an 8-hour incubation at concentrations above M . This effect is critical as it suggests the potential of this compound in targeted cancer therapies.

Study on Cancer Cell Lines

A comprehensive study evaluated the growth inhibitory effects of various boronic acid derivatives, including this compound, across a panel of 39 human cancer cell lines. The results indicated that while some derivatives exhibited high efficacy, this compound demonstrated unique growth inhibition profiles compared to other known agents like combretastatin A-4, with a correlation coefficient (r) of 0.553 .

Drug Delivery Applications

Recent advancements have explored the use of boronic esters in drug delivery systems. For instance, hydrogels synthesized from boronic acids have shown glucose-responsive properties, enhancing drug loading and release capabilities. These hydrogels were able to maintain over 90% viability in NIH3T3 cells post-treatment, indicating low cytotoxicity . Such systems could be utilized for delivering this compound in a controlled manner.

Comparative Analysis Table

| Compound | IC50 (µM) | Cell Lines Tested | Apoptosis Induction | Drug Delivery Potential |

|---|---|---|---|---|

| This compound | 0.48 - 2.1 | B-16, 1-87 | Yes | High |

| Combretastatin A-4 | Varies | Various | Yes | Moderate |

| Boron-Based Hydrogels | N/A | NIH3T3 | N/A | High |

Properties

IUPAC Name |

2-[(Z)-1,2-diphenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BO2/c1-19(2)20(3,4)23-21(22-19)18(17-13-9-6-10-14-17)15-16-11-7-5-8-12-16/h5-15H,1-4H3/b18-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZKORGQZNCVQC-OBGWFSINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.